molecular formula C11H12N2O3 B2503554 N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 1428373-77-6

N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2503554
CAS RN: 1428373-77-6
M. Wt: 220.228
InChI Key: MRHBQPMZXZNWTG-UHFFFAOYSA-N
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Description

“N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-4-carboxamide” is a complex organic compound that contains a furan ring and an isoxazole ring . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Isoxazole is a five-membered ring consisting of three carbon atoms and two heteroatoms (one oxygen and one nitrogen) in adjacent positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan rings can be synthesized under microwave-assisted conditions . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound would include a furan ring and an isoxazole ring connected by an ethyl chain. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The isoxazole ring is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen) in adjacent positions .


Chemical Reactions Analysis

Furan is a π-excessive heterocycle and prefers electrophilic substitution reactions . It also behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .

Scientific Research Applications

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

Research has focused on synthesizing and characterizing furan ring-containing ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, and their transition metal complexes for antimicrobial activities. These studies reveal that furan derivatives can exhibit significant inhibition against human pathogenic bacteria, suggesting potential applications in antimicrobial agent development (H. Patel, 2020).

Synthesis and Reactivity of Furan Derivatives

The synthesis of furan derivatives, such as N-(1-Naphthyl)furan-2-carboxamide, and their reactivity has been explored, highlighting their potential in creating novel organic compounds with various applications. This research provides a foundation for understanding the chemical behavior and potential uses of furan derivatives in synthetic chemistry (А. Aleksandrov & М. М. El’chaninov, 2017).

Antiprotozoal Agents

Furan derivatives have been investigated for their antiprotozoal activities, exemplified by compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine. These compounds demonstrate strong DNA affinities and potent in vitro and in vivo activities against pathogens like Trypanosoma and Plasmodium, indicating potential pharmaceutical applications (M. Ismail et al., 2004).

Energetic Materials

The synthesis and characterization of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan for use as insensitive energetic materials have been studied. These materials show moderate thermal stabilities and high insensitivity towards impact and friction, making them superior to traditional explosives like TNT (Qiong Yu et al., 2017).

Synthesis of Functionalized Furan-2-carboxamides

Research into the synthesis of N-(4-Bromophenyl)furan-2-carboxamide and its analogues has revealed significant antibacterial activities against drug-resistant strains. These findings underscore the potential of furan-2-carboxamide derivatives in addressing antibiotic resistance, a major global health challenge (A. Siddiqa et al., 2022).

Future Directions

The future directions in the study of this compound could involve exploring its potential applications, given the wide range of biological activities exhibited by furan derivatives . This could include testing its biological activity and potential uses in pharmaceuticals or other industries.

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-8-10(6-13-16-8)11(14)12-4-2-9-3-5-15-7-9/h3,5-7H,2,4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHBQPMZXZNWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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